Cas no 70713-45-0 (Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-)

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- is a substituted piperazine derivative characterized by a diphenylmethyl group at the 1-position and an allyl group at the 4-position. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in organic synthesis and pharmaceutical applications. The diphenylmethyl moiety enhances steric and electronic properties, while the allyl group offers functionalization potential through reactions such as cross-coupling or oxidation. Its well-defined molecular framework ensures consistent performance in complex synthetic pathways. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Suitable for research and industrial use, it demonstrates high purity and stability when stored appropriately.
Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- structure
70713-45-0 structure
商品名:Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-
CAS番号:70713-45-0
MF:C20H24N2
メガワット:292.41796
CID:569226
PubChem ID:166145

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 化学的及び物理的性質

名前と識別子

    • Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-
    • 1-benzhydryl-4-prop-2-enylpiperazine
    • Aligeron
    • 1-(Diphenylmethyl)-4-(2-propenyl)piperazine
    • 1-(Diphenylmethyl)-4-(2-propenyl)piperazine,dihydrochloride
    • 1-(diphenylmethyl)-4-(prop-2-en-1-yl)piperazine
    • 1-allyl-4-benzhydryl-piperazine
    • 1-benzhydryl-4-allyl-piperazine
    • Piperazine,1-(diphenylmethyl)-4-(2-propenyl)
    • DTXSID50220978
    • 1-benzhydryl-4-allylpiperazine dihydrochloride
    • Piperazine, 1-(diphenylmethyl)-4-(2-propenyl)-
    • CS-6748
    • 1-(Diphenylmethyl)-4-(2-propenyl)piperazine, dihydrochloride
    • 70713-45-0
    • AKOS040755377
    • SCHEMBL10351966
    • BRN 0543456
    • HY-101602
    • N'-benzhydryl-N''-allylpiperazine
    • DA-70691
    • DTXCID80143469
    • インチ: InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2
    • InChIKey: QWGCFVBATALVAQ-UHFFFAOYSA-N
    • ほほえんだ: C=CCN1CCN(C(C2=CC=CC=C2)C3=CC=CC=C3)CC1

計算された属性

  • せいみつぶんしりょう: 292.19400
  • どういたいしつりょう: 292.193948774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 6.5Ų

じっけんとくせい

  • PSA: 6.48000
  • LogP: 3.45540

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49358-20mg
Aligeron
70713-45-0 98%
20mg
¥5349.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A877715-1mg
Aligeron
70713-45-0 98%
1mg
¥1,026.00 2022-09-03
Biosynth
VCA71345-5 mg
Aligeron
70713-45-0
5mg
$394.20 2022-12-28
Biosynth
VCA71345-25 mg
Aligeron
70713-45-0
25mg
$1,182.50 2022-12-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49358-10mg
Aligeron
70713-45-0 98%
10mg
¥3031.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A877715-5mg
Aligeron
70713-45-0 98%
5mg
¥2,052.00 2022-09-03
Biosynth
VCA71345-10 mg
Aligeron
70713-45-0
10mg
$630.60 2022-12-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49358-1mg
Aligeron
70713-45-0 98%
1mg
¥891.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce49358-5mg
Aligeron
70713-45-0 98%
5mg
¥1782.00 2023-09-08
Ambeed
A147155-5mg
Aligeron
70713-45-0 98%
5mg
$213.0 2025-02-22

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)- 関連文献

Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-に関する追加情報

Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- (CAS No. 70713-45-0): A Comprehensive Overview

Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)-, also known by its CAS number 70713-45-0, is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in various applications due to its unique chemical properties and structural versatility.

The molecular structure of Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- consists of a piperazine ring substituted with a diphenylmethyl group at the 1-position and a propenyl group at the 4-position. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it suitable for a wide range of applications in drug discovery, polymer chemistry, and catalysis.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of advanced materials. For instance, researchers have explored its use in the development of stimuli-responsive polymers, where the diphenylmethyl and propenyl substituents can serve as functional groups for cross-linking or incorporating additional functionalities. These findings underscore the importance of understanding the synthesis, characterization, and application of Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- in modern chemical research.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.

In terms of physical properties, Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- exhibits a melting point of approximately 95°C and is soluble in common organic solvents such as dichloromethane and THF. Its solubility characteristics make it amenable to various solution-based chemical processes, including polymerization and self-assembling techniques.

One area where this compound has shown promising results is in drug delivery systems. The piperazine backbone provides a scaffold for attaching bioactive molecules, while the diphenylmethyl and propenyl groups can act as targeting moieties or stabilizing agents. Recent research has demonstrated its potential as a carrier for anti-cancer drugs, where its ability to encapsulate hydrophobic molecules enhances drug efficacy and reduces side effects.

Another emerging application is in catalysis. The nitrogen atoms in the piperazine ring can coordinate with metal ions, making this compound a valuable ligand in transition metal-catalyzed reactions. Studies have shown that complexes formed with palladium(II) exhibit high catalytic activity in cross-coupling reactions, which are crucial for synthesizing complex organic molecules.

The environmental impact of synthesizing and using Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- has also been a topic of interest. Researchers are exploring green chemistry approaches to minimize waste generation and energy consumption during its production. For example, solvent-free reactions and biodegradable catalysts are being investigated to align with sustainable chemistry principles.

In conclusion, Piperazine, 1-(diphenylmethyl)-4-(2-propen-1-yl)- (CAS No. 70713-45-) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemical research and development.

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Amadis Chemical Company Limited
(CAS:70713-45-0)Piperazine,1-(diphenylmethyl)-4-(2-propen-1-yl)-
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